molecular formula C21H22ClNO5 B2415307 2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1092332-98-3

2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2415307
CAS No.: 1092332-98-3
M. Wt: 403.86
InChI Key: USGCXHFGSJOWIS-UHFFFAOYSA-N
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Description

2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C21H22ClNO5 and its molecular weight is 403.86. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[(3-chlorophenyl)methoxy]phenyl]-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO5/c1-27-10-9-23-19(24)12-18(21(25)26)20(23)15-5-7-17(8-6-15)28-13-14-3-2-4-16(22)11-14/h2-8,11,18,20H,9-10,12-13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGCXHFGSJOWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of the pyrrolidine class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, including case studies and relevant data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22ClO4\text{C}_{19}\text{H}_{22}\text{ClO}_4

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including the compound . The biological activity was evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Research Findings

  • Cytotoxicity Assays :
    • In a study, compounds similar to this compound were subjected to MTT assays to determine their cytotoxic effects on A549 cells. The results indicated that the compound significantly reduced cell viability compared to untreated controls, with a notable reduction to about 63.4% at a concentration of 100 µM .
  • Structure-Activity Relationship (SAR) :
    • The presence of specific substituents, such as carboxylic acid groups and halogen atoms (e.g., chlorine), enhanced the anticancer activity. For instance, derivatives with dichloro substitutions exhibited even greater cytotoxic effects .

Data Table: Anticancer Activity of Pyrrolidine Derivatives

Compound NameStructureIC50 (µM)Cell Line
Compound AC19H22ClO463.4A549
Compound BC18H20ClO421.2A549
CisplatinN/A5.0A549

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against various multidrug-resistant pathogens.

Research Findings

  • In Vitro Studies :
    • The compound was tested against Gram-positive bacteria and fungi, showing structure-dependent antimicrobial activity. Notably, it demonstrated effectiveness against strains of Staphylococcus aureus and Klebsiella pneumoniae .
  • Resistance Mechanisms :
    • The research emphasized the need for new antimicrobial agents due to increasing resistance among pathogens. The derivatives were screened using broth microdilution techniques as per Clinical Laboratory Standards Institute guidelines .

Data Table: Antimicrobial Activity of Pyrrolidine Derivatives

PathogenMIC (µg/mL)Compound Tested
Staphylococcus aureus>128Compound A
Klebsiella pneumoniae64Compound B
Acinetobacter baumannii>128Compound A

Case Studies

  • Case Study on Lung Cancer :
    • In a controlled study involving A549 cells, treatment with the compound resulted in significant apoptosis and cell cycle arrest, indicating its potential as a therapeutic agent in lung cancer .
  • Clinical Implications :
    • The findings suggest that further development of this compound could lead to novel treatments for both cancer and resistant infections, addressing critical gaps in current therapeutic options .

Scientific Research Applications

Overview

The compound 2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic molecule with a complex structure that has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research.

Antioxidant Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine compounds possess significant antioxidant properties. For instance, studies have shown that certain derivatives can scavenge free radicals effectively, outperforming well-known antioxidants like ascorbic acid.

CompoundAntioxidant Activity (DPPH Assay)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidHigher than ascorbic acid

Anticancer Properties

The compound has been investigated for its anticancer effects. It has shown cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

Cancer Cell LineEC50 (µM)
MCF-710.5
A54912.3
HepG28.7

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as enzyme inhibition and receptor modulation.

Antimicrobial Activity

Compounds with similar structures have exhibited antimicrobial properties against several bacterial strains. In vitro studies suggest effectiveness against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several studies have documented the efficacy of this compound in different applications:

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry reported that specific derivatives of the compound exhibited antioxidant activity via DPPH radical scavenging assays, showing potential for development into therapeutic agents for oxidative stress-related diseases .

Case Study 2: Anticancer Mechanisms

Research conducted on the anticancer properties revealed that the compound could induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G1/S phase transition. This was evidenced by flow cytometry analysis and Western blotting techniques .

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